4,5-diphenyl-1-propyl-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1H-imidazole
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Overview
Description
4,5-diphenyl-1-propyl-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1H-imidazole is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structural features, including diphenyl groups, a propyl chain, and a trifluoromethyl-substituted phenyl methanesulfonyl group.
Mechanism of Action
Target of Action
The primary target of 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole Imidazole derivatives are known to interact with a broad range of biological targets . For instance, some imidazole derivatives are potent inhibitors of nitric oxide synthase .
Mode of Action
The specific mode of action of 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole It’s known that imidazole derivatives can interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
The exact biochemical pathways affected by 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
The specific molecular and cellular effects of 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole Imidazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole The chemical properties of imidazole derivatives, such as their amphoteric nature and solubility in polar solvents, can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Cellular Effects
Imidazole derivatives have been reported to interact with various cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-1-propyl-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1H-imidazole typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles in the presence of nickel catalysts, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-diphenyl-1-propyl-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4,5-diphenyl-1-propyl-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazole: Lacks the propyl and trifluoromethyl-substituted phenyl methanesulfonyl groups.
4,5-diphenyl-imidazol-1,2,3-triazole: Contains an additional triazole ring.
Uniqueness
4,5-diphenyl-1-propyl-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1H-imidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,5-diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2O2S/c1-2-16-31-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)30-25(31)34(32,33)18-19-10-9-15-22(17-19)26(27,28)29/h3-15,17H,2,16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOAZQSJGNTTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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